2,4-Dichlorobenzyl chloride
Overview
Description
2,4-Dichlorobenzyl chloride: is an organic compound with the chemical formula C7H5Cl3 . It is a clear, colorless to very light yellow oily liquid. This compound is widely used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
Chemistry: 2,4-Dichlorobenzyl chloride is used as a starting material in the synthesis of various organic compounds, including 1,2,4-triazolium derivatives , which have shown antibacterial and antifungal activities .
Biology and Medicine: In the field of medicine, it is used in the synthesis of pharmaceuticals and as an intermediate in the production of antiseptics and disinfectants .
Industry: It is employed in the manufacture of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
Target of Action
2,4-Dichlorobenzyl chloride is primarily used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives . It is also known to target bacteria and viruses associated with mouth and throat infections .
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Result of Action
The primary result of the action of this compound is the inhibition of microbial growth, particularly in the context of mouth and throat infections . This is achieved through its antiseptic properties, which disrupt the normal functioning of microbial cells.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antiseptic action may be affected by the presence of organic matter or other substances in the mouth and throat. Additionally, factors such as temperature and pH could potentially impact its stability and effectiveness .
Safety and Hazards
2,4-Dichlorobenzyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid release to the environment, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with skin or eyes, immediate medical attention is required .
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in the synthesis of 1,2,4-triazolium derivatives
Cellular Effects
It is known that it can cause severe skin burns and eye damage . It is also harmful if swallowed
Molecular Mechanism
It is known to interact with other molecules during the synthesis of 1,2,4-triazolium derivatives
Temporal Effects in Laboratory Settings
It is known that it can cause severe skin burns and eye damage
Dosage Effects in Animal Models
It is known to be harmful if swallowed
Metabolic Pathways
It is known to be used in the synthesis of 1,2,4-triazolium derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis Method: One common method involves the hydrolysis of .
Chlorination Method: Another method involves the chlorination of 2,4-dichlorotoluene using chlorine in the presence of a catalyst such as azodiisobutyronitrile .
Phosphorus Trichloride Method: This method involves the reaction of 2,4-dichlorobenzyl alcohol with phosphorus trichloride in dichloromethane and N,N-dimethylformamide at temperatures between 60-80°C.
Industrial Production Methods: Industrial production often employs the chlorination method due to its high yield and relatively simple purification process. The reaction conditions are optimized to ensure maximum conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,4-Dichlorobenzyl chloride undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include , , and .
Oxidizing Agents: Typical oxidizing agents include and .
Major Products:
- 2,4-Dichlorobenzyl alcohol
- 2,4-Dichlorobenzaldehyde
- 2,4-Dichlorobenzoic acid
Comparison with Similar Compounds
- 2,4-Dichlorobenzyl alcohol
- 2,4-Dichlorobenzaldehyde
- 2,4-Dichlorobenzoic acid
Uniqueness: 2,4-Dichlorobenzyl chloride is unique due to its high reactivity and versatility in chemical synthesis. It serves as a crucial intermediate in the production of a wide range of compounds, making it indispensable in both research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-1-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVDHPYXFLLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045005 | |
Record name | 2,4-Dichloro-1-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-99-5 | |
Record name | 2,4-Dichlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2,4-dichloro-1-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dichloro-1-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,2,4-trichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E96P2S3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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